molecular formula C8H7Br2NO2 B14860969 Methyl 6-bromo-3-(bromomethyl)pyridine-2-carboxylate

Methyl 6-bromo-3-(bromomethyl)pyridine-2-carboxylate

Cat. No.: B14860969
M. Wt: 308.95 g/mol
InChI Key: IXAAFZVDPRFCMP-UHFFFAOYSA-N
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Description

Methyl 6-bromo-3-(bromomethyl)pyridine-2-carboxylate is a brominated pyridine derivative. This compound is characterized by the presence of two bromine atoms attached to the pyridine ring, specifically at the 6th and 3rd positions, with a carboxylate ester group at the 2nd position. It is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-bromo-3-(bromomethyl)pyridine-2-carboxylate typically involves the bromination of methyl 3-methylpyridine-2-carboxylate. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure better control over reaction conditions and to enhance safety. The use of automated systems can also help in scaling up the production while maintaining high purity and yield.

Types of Reactions:

    Substitution Reactions: The bromine atoms in this compound can be substituted by nucleophiles such as amines, thiols, or alkoxides. This makes it a versatile intermediate for the synthesis of various derivatives.

    Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding pyridine N-oxides.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products Formed:

  • Substituted pyridine derivatives
  • Pyridine N-oxides
  • Dehalogenated pyridine compounds

Scientific Research Applications

Methyl 6-bromo-3-(bromomethyl)pyridine-2-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators. It helps in understanding the interaction of small molecules with biological macromolecules.

    Medicine: It is a precursor in the synthesis of pharmaceutical agents, including potential anticancer and antimicrobial drugs.

    Industry: The compound is used in the development of agrochemicals, such as herbicides and insecticides, due to its ability to interact with biological targets in pests.

Mechanism of Action

The mechanism of action of Methyl 6-bromo-3-(bromomethyl)pyridine-2-carboxylate largely depends on its application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The bromine atoms can participate in halogen bonding, which enhances the compound’s binding affinity to its molecular targets . The ester group can undergo hydrolysis to release the active carboxylic acid, which can further interact with biological pathways.

Comparison with Similar Compounds

Uniqueness: Methyl 6-bromo-3-(bromomethyl)pyridine-2-carboxylate is unique due to the presence of both bromine atoms and the ester group, which provides a combination of reactivity and functionality. This makes it a versatile intermediate for various synthetic applications, particularly in the development of biologically active compounds.

Properties

Molecular Formula

C8H7Br2NO2

Molecular Weight

308.95 g/mol

IUPAC Name

methyl 6-bromo-3-(bromomethyl)pyridine-2-carboxylate

InChI

InChI=1S/C8H7Br2NO2/c1-13-8(12)7-5(4-9)2-3-6(10)11-7/h2-3H,4H2,1H3

InChI Key

IXAAFZVDPRFCMP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=N1)Br)CBr

Origin of Product

United States

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